what are the properties of 1H-Benzimidazol-4-amine
what are the properties of 1H-Benzimidazol-4-amine
1H-Benzimidazol-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the properties, synthesis, and potential applications of 1H-Benzimidazol-4-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide consolidates key data, outlines experimental protocols, and presents logical workflows relevant to the research and development of benzimidazole-based compounds.
Physicochemical Properties
1H-Benzimidazol-4-amine is a solid, typically white or off-white, organic compound.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with an amine group at position 4. This arrangement imparts both acidic and basic properties to the molecule.[1]
Chemical Identifiers
A summary of the primary identifiers for 1H-Benzimidazol-4-amine is presented below.
| Identifier | Value |
| CAS Number | 4331-29-7[4][5] |
| Molecular Formula | C₇H₇N₃[3][4] |
| IUPAC Name | 1H-benzimidazol-4-amine[4][5] |
| Synonyms | 4-Aminobenzimidazole, 1H-benzo[d]imidazol-4-amine[4][5] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)N=CN2[4] |
| InChI Key | NZJKEQFPRPAEPO-UHFFFAOYSA-N[4] |
Quantitative Physicochemical Data
The key physicochemical properties are summarized in the following table for easy reference.
| Property | Value |
| Molecular Weight | 133.15 g/mol [3] |
| Melting Point | 294 - 298 °C[3] |
| Boiling Point | 476.1 °C at 760 mmHg[4] |
| Density | 1.367 g/cm³[4] |
| Flash Point | 273.2 °C[4] |
| pKa | ~11.5 (for the protonated form)[3] |
| Solubility | - Slightly soluble in water.[3]- Soluble in polar organic solvents like DMSO and DMF.[3] |
| Appearance | White or off-white solid[3] |
Synthesis and Characterization
The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. Various methods have been developed, often involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
General Synthesis Workflow
A common and efficient method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids.[6] Catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation can enhance reaction rates and yields.[7][8]
Analytical Characterization Workflow
Post-synthesis, the identity and purity of 1H-Benzimidazol-4-amine must be confirmed using a suite of analytical techniques. Spectroscopic methods are essential for structural elucidation, while chromatography is used for purity assessment.
Biological and Pharmacological Profile
The benzimidazole scaffold is associated with a vast range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][9][10] While specific data on the signaling pathways of 1H-Benzimidazol-4-amine is limited, derivatives of this class are known to interact with various biological targets. For instance, benzimidazoles can act as inhibitors of crucial enzymes like kinases or interfere with microtubule formation.[1][11]
The development of new drugs based on this scaffold typically follows a structured screening process to identify lead compounds with desired activity and acceptable safety profiles.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of benzimidazole derivatives, adapted from established literature procedures.[6][7][12]
Protocol: Synthesis of 2-Substituted-1H-benzimidazoles
This protocol describes a general method for the condensation of o-phenylenediamine with an aromatic aldehyde.
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene or Ethanol (50 mL)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10 mmol) and the selected aromatic aldehyde (10 mmol) in the chosen solvent (e.g., toluene, 50 mL).[7]
-
Catalyst Addition: Add a catalytic amount of p-TsOH to the mixture.
-
Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. If using a non-polar solvent like toluene, the product may precipitate directly.
-
Work-up: Add the reaction mixture dropwise into a stirred solution of 10% aqueous Na₂CO₃ to neutralize the catalyst and precipitate the crude product.
-
Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any inorganic impurities, and then wash with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.[6]
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of the synthesized compound.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Synthesized compound sample (~1 mg/mL in methanol or acetonitrile)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A single, sharp peak indicates high purity.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Benzimidazole-4-Amine Details, Properties, Uses & Safety | China Manufacturer & Supplier [chemheterocycles.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 7-Aminobenzimidazole | C7H7N3 | CID 20329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
